Arbekacin
Description
Arbekacin is a semisynthetic aminoglycoside antibiotic derived from dibekacin, structurally modified to enhance resistance to enzymatic degradation by bacterial aminoglycoside-modifying enzymes (AMEs) . It exhibits potent bactericidal activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, and Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Approved in Japan in 1990, this compound is clinically utilized for treating severe infections, particularly in settings where resistance to other aminoglycosides is prevalent. Its mechanism involves binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis and causing mRNA misreading .
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKYBZZTJQGVCD-XTCKQBCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048319 | |
| Record name | Arbekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arbekacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.10e+01 g/L | |
| Record name | Arbekacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51025-85-5 | |
| Record name | Arbekacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51025-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbekacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbekacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbekacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBEKACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arbekacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Arbekacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbekacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Synthetic Strategy Framework
Core Structural Features Influencing Synthesis
Arbekacin (1-N-(L-4-amino-2-hydroxybutyryl)-3′,4′-dideoxykanamycin B) contains three amino groups at C3, C2′, and C6′ positions, necessitating selective protection to enable acylation at the C1 amino group. The 3′,4′-didehydro-dideoxy backbone requires hydrogenation under controlled conditions to preserve stereochemistry.
Primary Synthesis Methodologies
BOC-Protected Intermediate Route (Patent CN104447908A)
This industrial method uses 3′,4′-dideoxy-3′,4′-didehydrokanamycin B (dibekacin) as the precursor, achieving 15% overall yield through four stages:
Amino Group Protection
- Reagents : Zinc acetate (complexing agent), tert-butyl dicarbonate (BOC anhydride), dimethylformamide (DMF)
- Mechanism : Zinc coordinates with dibekacin’s amino groups, enabling selective BOC protection at C3, C2′, and C6′. Unprotected C1 and C3′′ amines remain reactive for subsequent acylation.
- Conditions : 1–3 hours at 25°C, monitored by thin-layer chromatography (TLC).
Side Chain Introduction
- Acylating Agent : 1-(tert-butoxycarbonyl)-3-hydroxybutyrate
- Coupling Reagents : N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitate amide bond formation at C1.
- Reaction Time : 5 hours in DMF with trifluoroethyl ester activation.
Global Deprotection and Hydrogenation
- BOC Removal : Trifluoroacetic acid (TFA) hydrolysis under reduced pressure.
- Double Bond Reduction : Hydrogenation with platinum oxide (PtO₂) in acetic acid (65°C, 12 hours).
- Purification : Cation-exchange chromatography using NH₄⁺ resin and gradient ammonia elution.
Table 1. BOC Route Optimization Parameters
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Hydrogenation Temperature | 65°C | 25°C |
| Hydrogenation Duration | 12 hours | 72 hours |
| Yield | 15% | 15% |
Kanamycin B-Derived Synthesis (Patent CN101575354B)
This alternative pathway constructs the dideoxy backbone from kanamycin B via sequential functionalizations:
Backbone Modification Steps
- Aldol Condensation : Introduces α,β-unsaturation at C3′–C4′.
- Sulfonylation : Mesylation or tosylation of hydroxyl groups.
- Iodide Substitution-Elimination : Sodium iodide mediated displacement followed by base-induced β-elimination to form 3′,4′-didehydro-dideoxy structure.
- Acidic Deprotection : Cleaves sulfonate esters.
Final Hydrogenation
- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
- Conditions : 50–100 psi H₂, 40–60°C.
Key Challenge : Competing reduction of amino groups necessitates careful catalyst selection.
Comparative Method Analysis
Purification and Analytical Validation
Ion-Exchange Chromatography
Spectroscopic Characterization
- MS (ESI+) : m/z 552.3 [M+2H]²⁺.
- ¹H NMR : δ 5.20 (d, J=3.5 Hz, H-1), 3.78 (m, H-6′).
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
L'arbekacine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé pour le traitement de la pneumonie et de la septicémie causées par le Staphylococcus aureus résistant à la méthicilline (SARM). En raison de son effet synergique avec les bêta-lactames, l'arbekacine est également prometteur comme traitement des infections bactériennes Gram-négatives multirésistantes, telles que Pseudomonas aeruginosa multirésistant et Acinetobacter baumannii. De plus, l'arbekacine est utilisé dans la recherche pour étudier les mécanismes de résistance aux antibiotiques et pour développer de nouveaux agents antimicrobiens.
Mécanisme d'action
L'arbekacine exerce ses effets en se liant de manière irréversible aux sous-unités ribosomales 30S et 16S bactériennes, inhibant la synthèse protéique. Plus précisément, l'arbekacine se lie à quatre nucléotides de la sous-unité 16S et à un acide aminé de la protéine S12, interférant avec le site de décodage autour du nucléotide 1400 dans la sous-unité 16S. Cette interaction entravée provoque une mauvaise lecture de l'ARNm, ce qui entraîne l'insertion d'acides aminés incorrects dans les protéines. Ces protéines bourrées d'erreurs ne sont pas capables de fonctionner correctement ou peuvent même être toxiques.
Applications De Recherche Scientifique
Treatment of MRSA Infections
Arbekacin has shown significant efficacy against MRSA infections. Clinical studies report an overall clinical efficacy ranging from 66.7% to 89.7% when used against MRSA . The minimum inhibitory concentration (MIC) values indicate that this compound is more potent than other aminoglycosides, with an MIC 90 against MRSA at 1 µg/mL , compared to 32 µg/mL for amikacin and 128 µg/mL for gentamicin .
| Study | Efficacy Rate (%) | MIC 90 (µg/mL) | Bacteria |
|---|---|---|---|
| Zapor et al. (2016) | 66.7 - 89.7 | 1 (MRSA) | MRSA |
| Nakamura et al. (2016) | - | - | MDR P. aeruginosa |
| Sader et al. (2016) | - | ≤ 4 | A. baumannii |
Synergistic Effects with Other Antibiotics
This compound demonstrates synergistic effects when combined with beta-lactams, enhancing its efficacy against MDR Gram-negative bacteria. For instance, studies have shown that the combination of this compound with aztreonam significantly increases the antibacterial activity against metallo-β-lactamase-producing Pseudomonas aeruginosa .
Use in Febrile Neutropenia
A retrospective study indicated that this compound is effective in treating pneumonia associated with febrile neutropenia in patients with hematologic malignancies. The study reported an efficacy rate of 68.2% when used as a single agent for pneumonia suspected to be caused by antimicrobial-resistant Gram-positive cocci .
Case Study 1: Efficacy in Severe Infections
In a multi-center clinical study involving patients with severe MRSA infections, this compound was administered at a dosage of 200 mg daily . The pharmacokinetic analysis revealed that patients with renal dysfunction exhibited altered drug clearance rates, necessitating careful monitoring .
Case Study 2: Combination Therapy
A study examining the effectiveness of this compound combined with meropenem against Pseudomonas aeruginosa showed that this combination was effective against 49 out of 50 isolates , indicating its potential as a treatment strategy for polymicrobial infections .
Mécanisme D'action
Arbekacin exerts its effects by irreversibly binding to the bacterial 30S and 16S ribosomal subunits, inhibiting protein synthesis. Specifically, this compound binds to four nucleotides of the 16S subunit and one amino acid of protein S12, interfering with the decoding site around nucleotide 1400 in the 16S subunit. This hindered interaction causes mRNA to be misread, resulting in the insertion of incorrect amino acids into proteins. These error-filled proteins are not able to function properly or may even be toxic .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of this compound with Amikacin and Gentamicin
| Feature | This compound | Amikacin | Gentamicin |
|---|---|---|---|
| Core Structure | 2-Deoxystreptamine | 2-Deoxystreptamine | 2-Deoxystreptamine |
| Position 1 Modification | Hydroxyl group | L-HABA side chain | Methyl group |
| Position 6' Modification | Methyl group | Hydroxyl group | Hydroxyl group |
| Enzymatic Resistance | Resistant to AAC(6') and ANT(2'') | Susceptible to AAC(6') | Susceptible to AAC(3) |
- Amikacin: Contains a γ-amino-α-hydroxybutyryl (L-HABA) side chain at position 1, enhancing resistance to AMEs. However, it remains susceptible to AAC(6') enzymes, limiting its utility against certain resistant strains .
- Gentamicin : Lacks structural modifications to counteract AMEs, rendering it ineffective against many contemporary resistant pathogens .
This compound’s methyl group at position 6' confers stability against AAC(6')-I enzymes, a common resistance mechanism in MRSA and P. aeruginosa .
Functional and Mechanistic Comparison
Antimicrobial Spectrum
- This compound: Broad-spectrum activity against MRSA, P. aeruginosa, and Klebsiella pneumoniae (MIC₉₀: 1–4 μg/mL for MRSA) .
- Amikacin : Effective against Acinetobacter spp. and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae but less potent against MRSA (MIC₉₀: 8–16 μg/mL) .
- Gentamicin: Limited to non-resistant Gram-negative infections (MIC₉₀: 2–4 μg/mL for E. coli) .
Pharmacokinetics (PK)
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Amikacin | Gentamicin |
|---|---|---|---|
| Half-life (hours) | 2–3 | 2–2.5 | 2–3 |
| Protein Binding | <10% | 4–11% | <30% |
| Urinary Excretion | 80–90% | 85–95% | 70–90% |
This compound’s low protein binding enhances tissue penetration, particularly in the lungs and kidneys, making it suitable for pneumonia and sepsis .
Clinical Efficacy
- MRSA Infections : this compound demonstrated a 85% clinical cure rate in MRSA pneumonia, outperforming vancomycin (70%) in a multicenter study .
- Nosocomial Pneumonia: In a randomized trial, this compound (5 mg/kg BID) showed non-inferiority to imipenem/cilastatin (500 mg QID) with a 78% vs. 75% success rate .
Toxicity
- Nephrotoxicity : this compound’s incidence (5–8%) is lower than gentamicin (10–15%) due to reduced accumulation in renal cortical cells .
- Ototoxicity : Comparable to amikacin (2–5% vs. 3–6%) but lower than gentamicin (8–12%) .
Resistance and Stability
This compound’s resistance profile is superior due to its structural resilience:
- Enzymatic Degradation : Resists AAC(6')-I, ANT(3'')-I, and APH(3')-IV enzymes, which inactivate gentamicin and amikacin .
- Emerging Resistance: Rare (<1% in Japanese ICUs), whereas amikacin resistance in P. aeruginosa exceeds 20% in global surveillance studies .
Analytical Methods for Comparison
- HPLC Analysis : this compound’s purity (98.5–99.8%) is quantified using ion-pair chromatography with UV detection (λ = 340 nm), as validated by Vittal et al. .
- Mass Spectrometry : LC-MS/MS differentiates this compound from gentamicin via distinct fragmentation patterns (m/z 585 → 163 for this compound) .
Activité Biologique
Arbekacin (ABK) is a semi-synthetic aminoglycoside antibiotic primarily used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive cocci. Its unique mechanism of action, combined with its stability against aminoglycoside-modifying enzymes, positions it as a critical option in the management of multidrug-resistant infections. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and potential applications through various studies and findings.
This compound exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits, inhibiting protein synthesis in susceptible bacteria. This dual binding enhances its activity against strains that have developed resistance to other aminoglycosides. Notably, this compound is resistant to modification by many enzymes produced by resistant strains, which contributes to its clinical utility against MRSA and other difficult-to-treat pathogens .
Antibacterial Spectrum
This compound has demonstrated a broad spectrum of activity against various bacterial pathogens:
- Gram-positive Bacteria : Highly effective against MRSA and coagulase-negative Staphylococci.
- Gram-negative Bacteria : Active against Enterobacteriaceae and non-fermentative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | ≤ 4 |
| Pseudomonas aeruginosa | 4 - 128 |
| Acinetobacter baumannii | ≤ 4 |
| High-level gentamicin-resistant Enterococci | ≤ 16 |
Case Studies
-
Pneumonia in Febrile Neutropenia Patients :
A study involving 22 episodes of pneumonia in patients with febrile neutropenia showed that this compound was effective in 68.2% of cases. Notably, it was successful in treating eight out of nine patients who previously failed other anti-MRSA therapies . -
High-risk Infections in Hematological Malignancies :
In a phase 4 clinical study involving patients with hematological malignancies, this compound was administered at doses ranging from 100 to 400 mg every 24–48 hours. The treatment led to an effective response in 80% of cases, with mild and reversible renal toxicity observed in some patients . -
Inhalation Therapy for Pneumonia :
Research on inhaled this compound indicated promising results for treating pneumonia caused by multidrug-resistant organisms, showcasing good pulmonary drug delivery and therapeutic potential .
Safety Profile
While this compound is generally well-tolerated, it is associated with some adverse effects:
- Nephrotoxicity : Observed in approximately 11% of cases but typically mild and reversible.
- Hepatotoxicity : Increased transaminase levels were noted in some patients .
Table 2: Adverse Events Associated with this compound Treatment
| Adverse Event | Incidence (%) |
|---|---|
| Acute Kidney Injury | 13.6 |
| Increased Transaminase Levels | 9.1 |
Combination Therapy
Recent studies have explored the synergistic effects of this compound when used in combination with other antibiotics. For instance, a combination with sitafloxacin demonstrated enhanced efficacy against Mycobacterium abscessus strains, suggesting that such regimens could be beneficial for treating infections characterized by high levels of antimicrobial resistance .
Q & A
Q. What experimental design considerations are critical for evaluating Arbekacin's pharmacokinetics (PK) in preclinical and clinical studies?
Methodological Answer:
- Sample Collection: Use bronchial microsampling or bronchoalveolar lavage (BAL) to measure epithelial lining fluid (ELF) concentrations alongside serum sampling .
- Dosing Protocol: Administer a single intravenous dose (e.g., 200 mg over 1 hour) to healthy adults or target populations, with serial sampling over 6–24 hours post-dose to capture AUC and half-life .
- Analytical Methods: Employ validated high-performance liquid chromatography (HPLC) or mass spectrometry to quantify this compound in biological matrices.
- Statistical Analysis: Calculate mean AUC∞ values for plasma and ELF to assess tissue penetration. For example, a study reported plasma AUC∞ = 51.2 ± 6.9 µg·h/mL vs. ELF AUC∞ = 34.6 ± 15.2 µg·h/mL .
Q. How can researchers design in vitro experiments to assess this compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?
Methodological Answer:
- Bacterial Strains: Include clinically isolated MRSA strains with varying susceptibility profiles (e.g., MIC ranges: 0.5–4 µg/mL) .
- Culture Conditions: Use Mueller-Hinton broth with calcium and magnesium adjustments to mimic physiological conditions.
- Dosing Regimen: Test static (fixed concentration) vs. dynamic (time-varying) exposure models to simulate human PK profiles.
- Endpoint Metrics: Measure minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics over 24 hours.
Advanced Research Questions
Q. What methodological approaches are used to model this compound's pharmacokinetic/pharmacodynamic (PK/PD) relationships for dose optimization?
Methodological Answer:
- PK/PD Modeling: Apply non-linear mixed-effects modeling (e.g., using NONMEM or Monolix) to correlate AUC/MIC ratios with bacterial kill curves .
- Monte Carlo Simulations: Simulate 10,000 virtual patients to determine the probability of target attainment (PTA) for AUC/MIC > 125, a common PD index for aminoglycosides .
- Clinical Validation: Validate models using phase II trial data, adjusting for covariates like renal function or critical illness.
Q. How can researchers investigate the molecular mechanisms of this compound resistance in Gram-negative pathogens?
Methodological Answer:
- Genomic Sequencing: Perform whole-genome sequencing of resistant isolates to identify mutations in 16S rRNA or aminoglycoside-modifying enzymes (e.g., armA methyltransferase) .
- Phenotypic Assays: Use checkerboard synergy assays to evaluate resistance reversal with β-lactam/β-lactamase inhibitor combinations.
- Structural Biology: Conduct molecular docking studies to assess this compound’s binding affinity to mutated ribosomal targets.
Q. What strategies address contradictory clinical data on this compound's efficacy in ventilator-associated pneumonia (VAP)?
Methodological Answer:
- Systematic Review: Follow PRISMA guidelines to aggregate data from randomized controlled trials (RCTs), excluding studies with high risk of bias (e.g., small sample sizes, lack of blinding) .
- Meta-Analysis: Pool clinical cure rates and mortality data using random-effects models, stratifying by dose (e.g., 200 mg vs. 400 mg daily) and pathogen susceptibility .
- Sensitivity Analysis: Adjust for confounding variables like renal dose adjustments or co-administered antibiotics.
Q. How can advanced analytical techniques improve this compound quantification in complex biological matrices?
Methodological Answer:
- LC-MS/MS Optimization: Use deuterated internal standards (e.g., this compound-d5) to enhance precision in serum, urine, and ELF measurements .
- Microsampling: Validate volumetric absorptive microsampling (VAMS) for point-of-care PK studies, reducing sample volume requirements.
- Data Reprodubility: Share full chromatographic conditions and validation parameters (e.g., linearity: 0.1–50 µg/mL, R² > 0.99) in supplementary materials .
Q. Guidance for Researchers
- Literature Gaps: Prioritize studies comparing this compound with newer anti-MRSA agents (e.g., ceftaroline) using FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
